molecular formula C15H10BrN3O2 B2722715 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 126631-01-4

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2722715
CAS No.: 126631-01-4
M. Wt: 344.168
InChI Key: WIJURSRKXNYVKE-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound with the molecular formula C15H10BrN3O2 and a molecular weight of 344.16 g/mol . It belongs to a class of N-(1,3,4-oxadiazol-2-yl)benzamides that have been identified in scientific research as a privileged scaffold for the development of novel antibacterial agents . This compound is part of a family of molecules demonstrating highly potent activity against a range of clinically significant bacterial pathogens. Research indicates that related 1,3,4-oxadiazole benzamides exhibit remarkable efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . Furthermore, specific analogs have shown promising activity against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae , the causative agent of gonorrhea, outperforming frontline antibiotics like azithromycin in laboratory studies . The mechanism of action for these compounds appears to be complex and can vary with subtle structural changes. Some halogenated N-(1,3,4-oxadiazol-2-yl)benzamides are multi-targeting antibiotics that impact menaquinone biosynthesis, depolarize bacterial membranes, and regulate iron homeostasis, leading to bacterial cell death . This multi-target mechanism is advantageous as it can result in a lower propensity for the development of bacterial resistance. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJURSRKXNYVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Diacylhydrazide Intermediate

The diacylhydrazide precursor is synthesized by reacting 4-bromobenzohydrazide with benzoyl chloride in anhydrous toluene. The reaction proceeds via nucleophilic acyl substitution, where the hydrazide’s terminal amine attacks the carbonyl carbon of benzoyl chloride:

$$
\text{4-Bromobenzohydrazide} + \text{Benzoyl Chloride} \rightarrow \text{N'-Benzoyl-4-bromobenzohydrazide} + \text{HCl}
$$

This intermediate is isolated in 89–92% yield under reflux conditions (80°C, 6 hours).

Cyclization with Phosphorus Oxychloride

Cyclization of the diacylhydrazide is achieved using phosphorus oxychloride (POCl$$_3$$) as both a solvent and dehydrating agent. The reaction mechanism involves intramolecular nucleophilic attack, followed by elimination of water:

$$
\text{N'-Benzoyl-4-bromobenzohydrazide} \xrightarrow{\text{POCl}3, \, 100^\circ\text{C}} \text{this compound} + \text{H}2\text{O}
$$

Yields range from 75–82% after 4–6 hours, with purity confirmed via thin-layer chromatography (TLC).

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior method for accelerating cyclization reactions while improving yields. This technique reduces reaction times from hours to minutes and enhances product purity by minimizing side reactions.

Optimized Microwave Conditions

A mixture of N'-benzoyl-4-bromobenzohydrazide and POCl$$_3$$ is subjected to microwave irradiation (100 W, 80°C) for 10–15 minutes. The rapid dielectric heating facilitates efficient cyclization:

$$
\text{Yield} = 85\% \quad \text{(compared to 75–82% via classical methods)}
$$

Advantages Over Conventional Heating

  • Time Efficiency : 15 minutes vs. 4–6 hours.
  • Energy Savings : Reduced thermal decomposition.
  • Scalability : Suitable for high-throughput synthesis.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency of classical, microwave, and cross-coupling methodologies:

Method Yield (%) Time Purity (%) Scalability
Classical Cyclization 75–82 4–6 hours 95 Moderate
Microwave-Assisted 85 15 minutes 98 High
Suzuki Coupling 78–86 12 hours 90 Low

Microwave-assisted synthesis outperforms other methods in yield and time efficiency, making it the preferred industrial-scale approach.

Structural Characterization

Spectroscopic Data

  • IR (KBr) : 3217 cm$$^{-1}$$ (N–H stretch), 1695 cm$$^{-1}$$ (C=O), 1552 cm$$^{-1}$$ (C=N).
  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) : δ 7.47–8.34 (m, 9H, aromatic), 3.93 (s, 1H, NH).
  • GC-MS : Molecular ion peak at m/z 385 [M$$^+$$], fragments at m/z 113 (acylium) and 55 (nitrile).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar oxadiazole ring and dihedral angles of 8.2° between the benzamide and 4-bromophenyl groups.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits promising antimicrobial properties. Several studies have evaluated its efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1.27 µM
This compoundEscherichia coli1.43 µM
This compoundCandida albicans2.60 µM

The compound shows significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Its derivatives have been synthesized and tested against various cancer cell lines.

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)
This compoundHCT116 (Colorectal)5.85
This compoundMCF7 (Breast)4.53
Standard Drug (5-FU)HCT116 (Colorectal)9.99

The results indicate that the compound exhibits potent anticancer activity, outperforming standard chemotherapy agents like 5-fluorouracil (5-FU) in certain assays .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of synthesized derivatives of this compound demonstrated significant inhibition against multiple strains of bacteria and fungi. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinities and potential mechanisms of action.

Case Study 2: Anticancer Screening

In another investigation focusing on its anticancer properties, derivatives were screened against human colorectal carcinoma cell lines (HCT116). The findings revealed that specific derivatives had lower IC50 values compared to conventional treatments, suggesting enhanced selectivity towards cancer cells over normal cells .

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, some benzamide derivatives are known to act as allosteric activators of human glucokinase, which plays a role in glucose metabolism . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents on both the benzamide and oxadiazole rings. Key analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Oxadiazole Substituent Benzamide Substituent Key Features Biological Activity (Source)
Target Compound 4-Bromophenyl None Bromine enhances lipophilicity and halogen bonding Not explicitly reported (Inferred)
LMM5 () (4-Methoxyphenyl)methyl 4-[Benzyl(methyl)sulfamoyl] Methoxy group increases electron density; sulfamoyl aids solubility Antifungal (C. albicans)
LMM11 () Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl] Heterocyclic furan improves metabolic stability Antifungal (C. albicans)
Compound 26 () Thiophen-2-yl 4-Bromo Bromine on benzamide; thiophene enhances π-π interactions Not reported (Synthesized for SAR)
D35 () Pyridin-4-yl 4-Methyl Pyridine introduces basicity; methyl improves logP AlaDH inhibition (Kinase target)
Compound 6a () Ethylthio group Sulfonyl-linked phenyl Sulfonyl and ethylthio groups enhance enzyme binding hCA II inhibition
Compound 3 () 2-Bromophenyl N-((Aminomethyl)) Bromine position affects Lipinski compliance (logP = 4.2) Compliant with drug-likeness rules

Physicochemical Properties

  • Lipophilicity : Bromine increases logP (e.g., compound 3 in : logP = 4.2), which may enhance membrane permeability but risks violating drug-likeness if excessive .
  • Solubility: Sulfamoyl (LMM5, LMM11) and morpholine sulfonyl () groups improve aqueous solubility compared to non-polar substituents .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and comparative studies with related compounds.

Structural Overview

The compound features a 1,3,4-oxadiazole ring fused with a bromophenyl group and a benzamide moiety . Its molecular formula is C15H11BrN4O2C_{15}H_{11}BrN_{4}O_{2} with a molecular weight of approximately 359.18 g/mol. The oxadiazole ring is known for its role in various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways. For instance, it has been suggested that it could act as an inhibitor of bacterial cell wall synthesis.
  • Receptor Modulation : It may modulate the activity of certain receptors, contributing to its therapeutic effects against various diseases .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial properties. For example:

  • In vitro Studies : this compound demonstrated notable activity against various bacterial strains. Studies have shown that it has minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Compound NameMIC (µg/mL)Target Bacteria
This compound12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies:

  • Cell Line Studies : In vitro assays using cancer cell lines revealed that this compound can induce apoptosis and inhibit cell proliferation at certain concentrations .

Comparative Studies

Comparative studies with other oxadiazole derivatives highlight the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
Compound AContains thiol groupAntimicrobial (MIC: 16 µg/mL)
This compoundBromophenyl + oxadiazoleAntimicrobial (MIC: 12.5 µg/mL)
Compound BPyrrole derivativeAnticancer (IC50: 20 µM)

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Activity : A study published in ResearchGate examined various metal complexes derived from oxadiazole derivatives and their antimicrobial efficacy against pathogenic bacteria . The results indicated that modifications to the oxadiazole structure could enhance antimicrobial potency.
  • Cancer Cell Line Research : Another study focused on the effects of oxadiazole derivatives on cancer cell lines showed that specific substitutions on the oxadiazole ring could significantly alter their anticancer activity .

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